molecular formula C11H8BrNO5 B2819339 methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate CAS No. 105391-92-2

methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

Cat. No. B2819339
CAS RN: 105391-92-2
M. Wt: 314.091
InChI Key: LHVQGMUXFLQPPY-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate is a chemical compound that likely contains a benzoxazinone ring . Benzoxazinones are heterocyclic compounds that have been studied for various pharmacological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . The exact process would depend on the starting materials and desired substitutions on the benzoxazinone ring .


Molecular Structure Analysis

The compound likely contains a benzoxazinone ring, which is a type of heterocyclic compound . It also has a methyl ester group and a bromine atom attached to the ring .

Scientific Research Applications

Synthesis of Antimicrobial and Antioxidant Compounds

  • A study outlined the synthesis of benzoxazinyl pyrazolone arylidenes, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate through a series of reactions. These compounds were then evaluated for their antimicrobial and antioxidant activities, demonstrating their potential for therapeutic applications (Sonia et al., 2013).

Pathway to Imidazo[1,2-a]quinolines

  • Another application involved the interaction of methyl 2,4-dioxo-2 H-3,1-benzoxazine-1(4 H)-acetate with substituted acetonitriles to yield imidazo[1,2- A]quinoline derivatives. This study highlights a facile route to these compounds, offering insights into novel synthetic pathways and potential biological activities (Iminov et al., 2008).

Synthesis and Biological Evaluation of Quinazolinones

  • Research on the synthesis of newer quinazolinones from 2–alkyl–6–bromo–3,1–benzoxazine–4–one has been conducted. These compounds were assessed for their antimicrobial activity, showcasing the role of this precursor in developing potential antimicrobial agents (Patel et al., 2006).

Anticancer Activity of N, N′-Bis-(1,2,4-Triazin-4-Yl)Dicarboxylic Acid Amides

  • The synthesis of novel N, N′-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and related derivatives has been reported, starting from benzoxazine derivatives. These studies are significant for the development of new compounds with potential anticancer activities (El‐Badawi et al., 2002).

COX-2 / 5-LOX Inhibitory Activity

  • A series of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates were synthesized and tested for their inhibitory activity against COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase), some exhibiting notable 5-LOX inhibitory activity. This highlights the potential pharmaceutical applications of these compounds in anti-inflammatory and cancer treatments (Reddy & Rao, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzoxazinones have been studied for their antimicrobial, antiviral, and anticancer activities . The exact mechanism would depend on the specific biological target .

Safety and Hazards

While the specific safety and hazards of this compound are not available, similar compounds should be handled with care to avoid contact with skin and eyes . They should also be stored in a cool, dry place .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

methyl 2-(6-bromo-2,4-dioxo-6H-3,1-benzoxazin-1-ium-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrNO5/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)18-11(13)16/h2-4,6H,5H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZFGPMNAYFAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]1=C2C=CC(C=C2C(=O)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrNO5+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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